N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine
Overview
Description
N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is an organic compound that features a naphthalene ring and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as concentrated sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl and phenyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones and phenyl ketones, while reduction may produce naphthylamines and phenylethylamines .
Scientific Research Applications
N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-Naphthyl)ethylenediamine
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of naphthalene and phenylethanamine moieties makes it a versatile compound with diverse applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-naphthalen-1-yl-N-(1-phenylethyl)ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGKPGNUHCTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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